REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].Cl[S:11]([N:14]=C=O)(=[O:13])=[O:12].C1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][S:11](=[O:13])(=[O:12])[NH2:14]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)O
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Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound was prepared
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Name
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|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)OS(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |